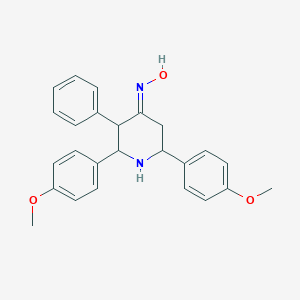
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of various enzymes and proteins involved in cell growth and inflammation. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical And Physiological Effects
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and possess anti-viral properties. Additionally, it has been found to possess antioxidant properties, which may make it useful in the prevention of various oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials.
Future Directions
There are several future directions for the study of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential use in the prevention of oxidative stress-related diseases.
Synthesis Methods
The synthesis of 2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime can be achieved through a multi-step process involving the reaction of 4-methoxybenzaldehyde with acetone to form 4-methoxyphenylacetone. This intermediate is then reacted with aniline to form 2,6-bis(4-methoxyphenyl)-3-phenyl-4-piperidinone, which is subsequently converted to the oxime derivative by reaction with hydroxylamine hydrochloride.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. Additionally, it has been found to possess anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
properties
CAS RN |
124069-17-6 |
|---|---|
Product Name |
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinone oxime |
Molecular Formula |
C25H26N2O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(NE)-N-[2,6-bis(4-methoxyphenyl)-3-phenylpiperidin-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C25H26N2O3/c1-29-20-12-8-17(9-13-20)22-16-23(27-28)24(18-6-4-3-5-7-18)25(26-22)19-10-14-21(30-2)15-11-19/h3-15,22,24-26,28H,16H2,1-2H3/b27-23+ |
InChI Key |
GCLAIBRPWZANLY-SLEBQGDGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2C/C(=N\O)/C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C2CC(=NO)C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NO)C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
synonyms |
2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinamine oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



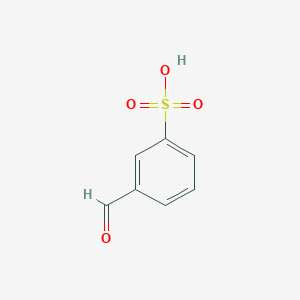
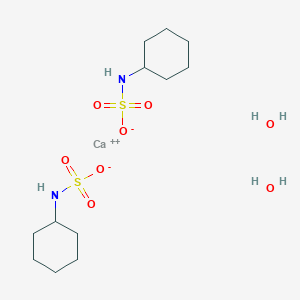
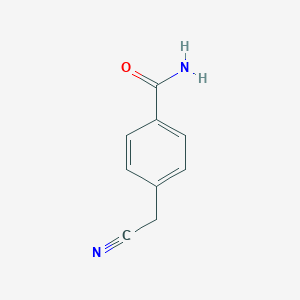
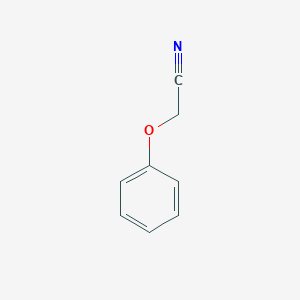
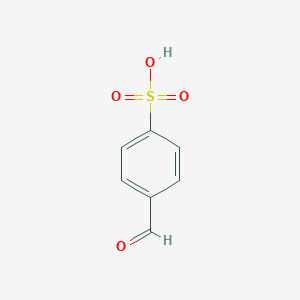
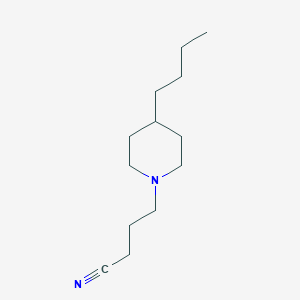
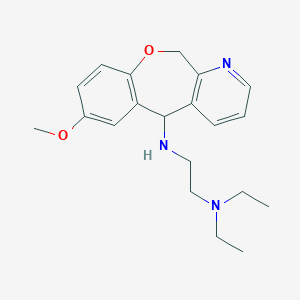
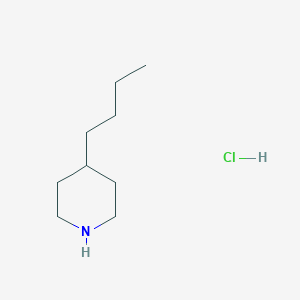
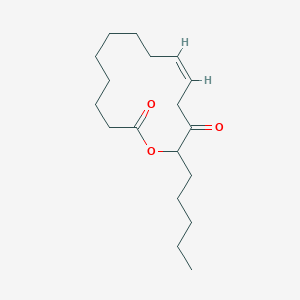
![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
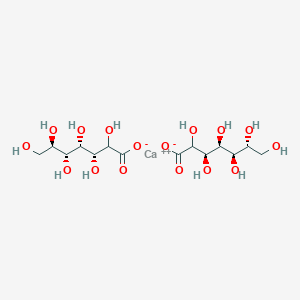
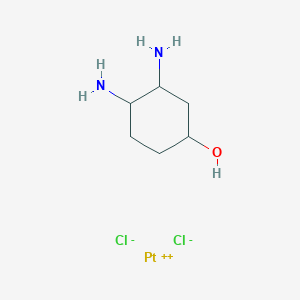
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
